molecular formula C17H9Cl2N7 B12206938 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Cat. No.: B12206938
M. Wt: 382.2 g/mol
InChI Key: YNOIBXDVHIKBMT-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems integrating pyrazole, pyrimidine, and triazole moieties. Its structure features a 3,4-dichlorophenyl group at position 3 and a 3-pyridyl substituent at position 8, with a hydrogen atom at position 6 (Figure 1). The dichlorophenyl and pyridyl groups contribute to hydrophobic interactions in biological targets, while the triazolo-pyrimidine core enhances binding affinity through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C17H9Cl2N7

Molecular Weight

382.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H9Cl2N7/c18-13-4-3-11(6-14(13)19)26-16-12(8-22-26)17-23-15(24-25(17)9-21-16)10-2-1-5-20-7-10/h1-9H

InChI Key

YNOIBXDVHIKBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., compounds 4–6 in ):
    These lack the triazolo ring but retain the pyrazolo-pyrimidine framework. Substituents like methyl or aryl groups at positions 3 and 5 influence CDK2 inhibitory activity. For example, compound 4 (3-methyl-1-phenyl derivative) showed moderate CDK2 inhibition (IC₅₀ = 1.2 µM), attributed to its hydrophobic interactions with Val18 and Ala31 residues .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (e.g., compounds 7–15 in ):
    The addition of a triazolo ring enhances rigidity and selectivity. Compound 7 (3-aryl-substituted derivative) exhibited improved CDK2 inhibition (IC₅₀ = 0.8 µM) due to stronger π-π stacking with Phe80 .

Substituent Effects

  • 3,4-Dichlorophenyl vs. Other Aryl Groups :
    The dichlorophenyl group in the target compound increases lipophilicity compared to methoxyphenyl (e.g., compound 6 in ) or unsubstituted phenyl analogs. This enhances membrane permeability but may reduce solubility .
  • 3-Pyridyl vs.

Key Research Findings

  • Bioisosteric Replacement : The triazolo-pyrimidine core in the target compound acts as a purine bioisostere, mimicking adenine’s binding in kinase ATP pockets .
  • Selectivity Challenges: Unlike MRE 3008F20 (), which shows nanomolar affinity for A2B receptors, the target compound’s dichlorophenyl group may shift selectivity toward kinases due to steric and electronic differences .
  • Thermodynamic Stability : Computational studies suggest the triazolo ring increases rigidity compared to pyrazolo[3,4-d]pyrimidines, reducing entropic penalties during target binding .

Biological Activity

The compound 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine (CAS No. 844827-96-9) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound involves the condensation of various heterocyclic precursors. A typical synthetic route includes the reaction of 3,4-dichlorophenyl hydrazine with pyridine derivatives under controlled conditions to yield the target compound. The detailed synthetic pathway can be summarized as follows:

  • Starting Materials : 3,4-Dichlorophenyl hydrazine and pyridine derivatives.
  • Reaction Conditions : Reflux in a suitable solvent (e.g., ethanol or methanol) for several hours.
  • Purification : Crystallization or column chromatography to isolate the desired product.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated its inhibitory effects on c-Met kinase and various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , a close analog of the target compound, showed promising cytotoxicity across these cell lines, indicating that similar derivatives may possess comparable activities .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry assays revealed that treatment with the compound resulted in increased late apoptosis rates and G0/G1 phase arrest in A549 cells:

  • Apoptosis Rates :
    • Control: 5.16%
    • Treated (15 μM): 35.87%
  • G0/G1 Phase Population :
    • Control: 56.06%
    • Treated (15 μM): 76.84%

These findings suggest that the compound may act as a potent inducer of apoptosis while inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the triazolo-pyrimidine scaffold enhance biological activity:

  • Key Findings :
    • The presence of halogen atoms (like chlorine) on the phenyl ring increases potency.
    • The introduction of pyridyl groups contributes to improved cytotoxicity.

These insights are critical for further optimization of the compound to enhance its therapeutic potential .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of compounds like this one. Preliminary animal studies have shown that derivatives can effectively reduce tumor size in xenograft models, supporting their potential for clinical applications.

Clinical Implications

Given the promising results from preclinical studies, further clinical trials are warranted to evaluate safety and efficacy in humans. The potential for this compound as a targeted therapy for specific types of cancer could lead to significant advancements in oncological treatments.

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